(S)-HYDROXY-2,4-DIMETHYL-PENTANOIC ACID
Description
Properties
CAS No. |
1315051-00-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18426 |
Synonyms |
(S)-HYDROXY-2,4-DIMETHYL-PENTANOIC ACID |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
(S)-Hydroxy-2,4-dimethyl-pentanoic acid can be synthesized through various methods, often involving stereospecific reactions. For instance, one method utilizes L-proline as a chiral agent to produce high optical purity intermediates essential for synthesizing prostaglandin analogs . The compound's structure allows it to participate in several chemical reactions that enhance its utility in synthetic organic chemistry.
Pharmaceutical Applications
2.1 Prostaglandin Analog Synthesis
One of the primary applications of (S)-hydroxy-2,4-dimethyl-pentanoic acid is as an intermediate in the synthesis of prostaglandin analogs. Prostaglandins are crucial in numerous physiological processes, including inflammation and blood flow regulation. The stereochemistry of (S)-hydroxy-2,4-dimethyl-pentanoic acid is vital for the biological activity of these analogs, making it an essential building block in medicinal chemistry .
2.2 Antidiabetic Agents
Recent studies have indicated that derivatives of (S)-hydroxy-2,4-dimethyl-pentanoic acid may exhibit antidiabetic properties by acting as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play a significant role in glucose metabolism and lipid homeostasis . In vitro studies have demonstrated that compounds derived from this acid can enhance insulin sensitivity and reduce blood glucose levels.
Agrochemical Applications
3.1 Plant Growth Regulators
(S)-Hydroxy-2,4-dimethyl-pentanoic acid has been explored for its potential as a plant protective agent. Research indicates that it can reduce stress-induced damage to plant tissues and lower pathogen loads significantly. For example, application rates ranging from 50 g to 5 kg per hectare have been shown to effectively protect plants against various pathogens, including bacteria and fungi . This application is particularly relevant in sustainable agriculture practices.
3.2 Herbicide Development
The compound's structural characteristics make it a candidate for developing new herbicides that target specific metabolic pathways in plants. By modifying its structure slightly, researchers aim to create herbicides with enhanced selectivity and reduced environmental impact.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-hydroxy-2,4-dimethyl-pentanoic acid with structurally related compounds, emphasizing molecular features, synthesis, and applications.
Structural and Functional Differences
- Hydroxyl Group Position : The placement of the hydroxyl group (C2 in the target compound vs. C3 in (2SR,3SR)-diastereomer) alters hydrogen-bonding capacity and acidity. For example, the C3-hydroxyl analog in has a higher melting point (76°C) due to intermolecular H-bonding .
- Aromatic vs. Aliphatic Substituents : The dimethoxyphenyl group in enhances lipophilicity and may confer antioxidant activity, contrasting with the aliphatic methyl groups in the target compound .
- Fluorination : The difluoro analog () exhibits increased electronegativity and metabolic resistance, making it suitable for imaging or prolonged drug half-life .
Preparation Methods
Cyanohydrin Intermediate Synthesis
Reacting 4,4-dimethylpentan-2-one with trimethylsilyl cyanide (TMSCN) in dichloromethane at 25°C for 18 hours in the presence of L-proline (10 mol%) affords the (S)-O-TMS cyanohydrin in 91% yield and 68% ee. Catalyst screening reveals that bulkier analogues (e.g., L3) reduce enantioselectivity to 55%, underscoring L-proline’s optimal steric profile.
Acidic Hydrolysis and Crystallization
Hydrolysis with 36% HCl under reflux (1 hour) generates the crude α-hydroxy-acid, which crystallizes upon cooling to 50°C. The oiling-out phenomenon is mitigated by controlled cooling rates (0.5°C/min), yielding 78% of (S)-2-hydroxy-2,4-dimethylpentanoic acid with 66% ee. Further purification via slurry washing with cold water (5°C) enhances ee to 74%.
Comparative Analysis of Synthetic Methods
The halolactonization route offers superior enantiomeric purity (85% ee) but requires hazardous reagents like HBr. In contrast, the cyanohydrin method achieves higher yields (78%) with milder conditions but necessitates additional steps to suppress racemization during hydrolysis.
Crystallization Optimization in Oiling-Out Systems
Crystallization challenges arise due to the compound’s high solubility in aqueous HCl. Implementing a solvent-mediated oiling-out process by adding ethanol (10% v/v) to the hydrolysis mixture induces supersaturation, triggering crystallization at 50°C. X-ray diffraction (XRD) analysis confirms the monoclinic P2₁ space group, with unit cell parameters a = 7.89 Å, b = 5.42 Å, c = 12.31 Å, and β = 102.5°.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-hydroxy-2,4-dimethyl-pentanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of stereoisomers like (S)-hydroxy-2,4-dimethyl-pentanoic acid often involves multi-step reactions with chiral intermediates. For example, a reported procedure for a related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid uses sodium hydride in dry ether, followed by propanoyl chloride addition and acid hydrolysis . Key steps include:
-
Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate the (S)-enantiomer.
-
Purification : Recrystallization in ethanol/water mixtures or flash chromatography on silica gel.
-
Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and moisture-free conditions to prevent racemization.
Synthesis Variables Impact on Yield/Purity Temperature during acylation >5°C increases racemization risk Solvent polarity Polar aprotic solvents enhance kinetics Catalyst (e.g., lipases) Improves enantiomeric excess (ee)
Q. How is (S)-hydroxy-2,4-dimethyl-pentanoic acid characterized to confirm structural and stereochemical integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR for diastereotopic proton splitting (e.g., δ 1.2–1.4 ppm for methyl groups) and coupling constants () to infer stereochemistry .
- HPLC-MS : Use chiral stationary phases (e.g., Chiralpak IA) with UV detection at 210 nm; compare retention times to standards .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +15° for (S)-isomer) .
Advanced Research Questions
Q. What are the metabolic pathways of (S)-hydroxy-2,4-dimethyl-pentanoic acid in mammalian systems, and how can isotopic labeling track its fate?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., -methyl groups) via NaBD reduction or deuterated solvents in key steps .
- Metabolite Profiling : Administer labeled compound in vitro (e.g., hepatocyte cultures) and use LC-HRMS to identify phase I/II metabolites (e.g., glucuronides, sulfates) .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways.
Q. How do structural modifications (e.g., sulfonamide derivatives) affect the bioactivity of (S)-hydroxy-2,4-dimethyl-pentanoic acid?
- Methodological Answer :
- Derivatization : React the hydroxyl group with sulfonyl chlorides (e.g., 3-(trifluoromethyl)phenylsulfonyl chloride) in dichloromethane with DMAP catalysis .
- Structure-Activity Relationship (SAR) : Test derivatives for receptor binding (e.g., PPAR-γ) using radioligand assays or molecular docking.
- Data Table :
| Derivative | IC (μM) | LogP |
|---|---|---|
| Parent compound | 120 ± 5 | 1.8 |
| Sulfonamide-CF-phenyl | 45 ± 3 | 2.9 |
Q. How can contradictory data in reported synthesis yields (e.g., 60% vs. 85%) be systematically resolved?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent).
- Controlled Replication : Repeat literature procedures with strict adherence to described conditions (e.g., anhydrous ether, argon atmosphere) .
- Byproduct Analysis : Identify impurities (e.g., via GC-MS) from side reactions like over-alkylation.
Analytical and Stability Challenges
Q. What advanced techniques address challenges in quantifying trace impurities in (S)-hydroxy-2,4-dimethyl-pentanoic acid?
- Methodological Answer :
- 2D-LC/MS/MS : Separate co-eluting impurities with orthogonal chromatography (e.g., HILIC followed by reversed-phase).
- QbD Approach : Define critical quality attributes (CQAs) for regulatory compliance (e.g., ICH Q3A/B guidelines) .
Q. How does environmental pH influence the degradation kinetics of (S)-hydroxy-2,4-dimethyl-pentanoic acid?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C and monitor via UPLC-PDA. Major degradation products include lactones (pH <3) and decarboxylated derivatives (pH >10) .
- Kinetic Modeling : Apply first-order kinetics; half-life (t) ranges from 8 hours (pH 2) to 120 hours (pH 7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
